N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a piperidine core modified with a furan-3-carbonyl group and a thiophen-3-yl-substituted benzamide moiety. The furan ring introduces electron-rich properties, while the thiophene group contributes to lipophilicity and π-π stacking interactions. This compound’s synthesis likely involves coupling reactions between functionalized piperidine and benzamide precursors, followed by purification via chromatography .
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-21(18-3-1-17(2-4-18)20-8-12-28-15-20)23-13-16-5-9-24(10-6-16)22(26)19-7-11-27-14-19/h1-4,7-8,11-12,14-16H,5-6,9-10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQSYKPQUZEGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a synthetic compound that has gained attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O3S. Its structure features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 344.48 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Receptor Interaction : The compound may interact with various receptors, potentially modulating pathways involved in inflammation and cancer progression.
- Enzyme Inhibition : Similar compounds have shown enzyme inhibition, which could be a mechanism through which this compound exerts its effects.
- Cell Proliferation : Initial studies suggest that it may affect cell proliferation rates in various cancer cell lines.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, benzamide derivatives have shown effective inhibition against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 nM to 900 nM depending on the specific compound structure and modification .
In Vitro Studies
In vitro studies have demonstrated the following:
These findings indicate that modifications to the benzamide structure can significantly enhance biological activity.
Case Study 1: Antitumor Efficacy
A study focusing on a series of benzamide derivatives revealed that compounds with furan and thiophene groups exhibited enhanced antitumor efficacy compared to their counterparts without these moieties. The study utilized both in vitro assays and in vivo models to assess the effectiveness of these compounds against tumor growth, suggesting that the unique structural features contribute to their biological activity.
Case Study 2: Enzyme Inhibition
Another notable study investigated the enzyme inhibition properties of related benzamides. The results indicated that certain derivatives effectively inhibited key enzymes involved in cancer metabolism, leading to reduced cell viability in treated cultures. This suggests a promising avenue for further exploration of this compound as a potential therapeutic agent.
Comparison with Similar Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Unresolved Questions: No direct biological data for the target compound are available in the provided evidence. Comparative studies on receptor affinity (e.g., dopamine, serotonin) are needed. The impact of furan-3-carbonyl on solubility and toxicity remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
